

5,6,7,8-Tetrahydro-1-naphthol molecular weight and formula

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Compound of Interest

Compound Name: **5,6,7,8-Tetrahydro-1-naphthol**

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An In-Depth Technical Guide to **5,6,7,8-Tetrahydro-1-naphthol**: Synthesis, Characterization, and Applications

Abstract

5,6,7,8-Tetrahydro-1-naphthol, also known as 5-hydroxytetralin, is a pivotal chemical intermediate whose unique structural features—a fused aliphatic and aromatic ring system coupled with a reactive hydroxyl group—make it a valuable scaffold in organic synthesis. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis methodologies, spectroscopic signature, and key applications, particularly in the realm of drug development. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes fundamental data with mechanistic insights and practical protocols to serve as an authoritative resource.

Core Molecular and Physicochemical Profile

5,6,7,8-Tetrahydro-1-naphthol is a derivative of naphthol in which one of the aromatic rings is fully hydrogenated.^{[1][2]} This structural modification imparts a distinct set of physical and chemical properties compared to its fully aromatic parent, 1-naphthol.

The molecular formula of the compound is $C_{10}H_{12}O$, and it has a molecular weight of approximately 148.20 g/mol .^{[3][4]}

Caption: Chemical structure of **5,6,7,8-Tetrahydro-1-naphthol** ($C_{10}H_{12}O$).

Physicochemical Properties

The compound typically appears as a white to slightly pink crystalline mass.^{[1][5]} Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and process control.

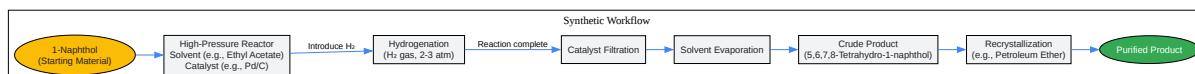
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O	[3][6]
Molecular Weight	148.20 g/mol	[2][4]
CAS Number	529-35-1	[4][7]
Appearance	White to slightly pink crystalline mass	[1][5]
Melting Point	69-71 °C	[3][5]
Boiling Point	264-268.2 °C (at 760 mmHg)	[5][6]
Density	~1.1 g/cm ³	[5][6]
Flash Point	122.6 °C	[5]
Solubility	Soluble in simple organic solvents	[8]
InChI Key	SCWNNOCLLOHZIG-UHFFFAOYSA-N	[3][7]

Synthesis and Mechanistic Considerations

The most prevalent and industrially significant method for synthesizing **5,6,7,8-tetrahydro-1-naphthol** is the regioselective catalytic hydrogenation of 1-naphthol.^{[1][9]} This transformation is challenging because it requires the selective reduction of one of the two aromatic rings while preserving the hydroxyl group. The choice of catalyst and reaction conditions is therefore critical to achieving high yield and selectivity, avoiding over-reduction to the fully saturated decalin system or reduction of the substituted ring.

Catalytic Hydrogenation of 1-Naphthol

Catalytic systems based on noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru) are often employed.^[9] Nickel-based catalysts have also been explored as a more cost-effective alternative.^[9] The reaction involves the addition of hydrogen across the unsubstituted aromatic ring of 1-naphthol, a process favored due to the electronic effects of the hydroxyl group.



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Caption: Generalized workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Birch Reduction followed by Hydrogenation

A well-documented, high-yield synthesis involves a two-step process: a Birch reduction of 1-naphthol to 5,8-dihydro-1-naphthol, followed by catalytic hydrogenation to the final product. This method, detailed in *Organic Syntheses*, provides excellent control and yield.^[10]

Step 1: Birch Reduction of 1-Naphthol

- Set up a 3-liter three-necked flask equipped with a dry-ice condenser, a sealed mechanical stirrer, and a gas inlet tube in a fume hood.
- Charge the flask with 108 g (0.75 mol) of 1-naphthol.
- With rapid stirring, add 1 L of liquid ammonia. Stir until the naphthol is fully dissolved (~10 minutes).
- Add 20.8 g (3.0 g-atoms) of lithium metal in small pieces at a rate that prevents excessive reflux of the ammonia (~45 minutes).

- After the addition is complete, stir for an additional 20 minutes.
- Slowly add 170 mL (3.0 mol) of absolute ethanol dropwise over 30-45 minutes.
- Remove the condenser and allow the ammonia to evaporate with the aid of a gentle stream of air.
- Dissolve the residue in 1 L of water and extract twice with 100 mL portions of ether to remove any non-acidic impurities.
- Carefully acidify the aqueous solution with concentrated hydrochloric acid.
- Extract the resulting product with three 250 mL portions of ether.
- Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether to yield crude 5,8-dihydro-1-naphthol.

Step 2: Catalytic Hydrogenation

- Dissolve the crude 5,8-dihydro-1-naphthol (106–108 g) in 250 mL of ethyl acetate.
- Add 3.0 g of 10% palladium on charcoal catalyst.
- Hydrogenate the mixture in a Parr apparatus at 2–3 atm of hydrogen pressure until the theoretical amount of hydrogen is absorbed (~45 minutes).
- Remove the catalyst by filtration.
- Remove the solvent by distillation to yield the crude **5,6,7,8-tetrahydro-1-naphthol** as an oil that quickly solidifies.
- Recrystallize the solid from petroleum ether (e.g., b.p. 88–98°C) to yield 93–97 g of the purified product.[\[10\]](#)

Spectroscopic and Structural Characterization

Unambiguous characterization of **5,6,7,8-tetrahydro-1-naphthol** is essential for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques.

Technique	Key Observables and Interpretation
¹ H NMR	The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons. Aromatic protons typically appear as multiplets in the downfield region, while the protons on the saturated ring (at positions 5, 6, 7, and 8) appear as complex multiplets in the upfield region. The phenolic proton (OH) will appear as a broad singlet.[7][11]
¹³ C NMR	The carbon NMR spectrum shows ten distinct signals. The aromatic carbons, particularly the carbon bearing the hydroxyl group, are deshielded and appear downfield. The four sp ³ -hybridized carbons of the aliphatic ring appear in the upfield region.[7]
IR Spectroscopy	The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm ⁻¹ , while those for the aliphatic ring are seen just below 3000 cm ⁻¹ . Aromatic C=C stretching bands appear in the 1500-1600 cm ⁻¹ region.
Mass Spectrometry	Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M ⁺) peak corresponding to the molecular weight of the compound (m/z = 148).[4][12]

Chemical Reactivity and Applications in Drug Discovery

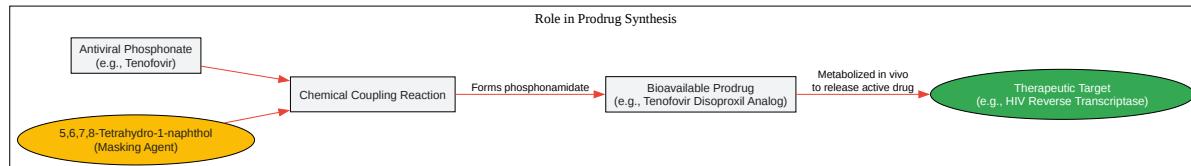
The bifunctional nature of **5,6,7,8-tetrahydro-1-naphthol**, with its nucleophilic hydroxyl group and an aromatic ring capable of electrophilic substitution, makes it a highly versatile

intermediate in organic synthesis.[7]

Precursor for Antiviral and Antitumor Agents

This molecule is a critical starting material for the synthesis of complex pharmaceuticals.

- **Antiviral Prodrugs:** It has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are cornerstone therapies for HIV infections.[1] The tetralinol moiety is used to mask the phosphonate group, improving the drug's oral bioavailability.
- **Antitumor Agents:** Derivatives of **5,6,7,8-tetrahydro-1-naphthol** have been synthesized and investigated as potent antitumor agents, highlighting the value of the tetralin scaffold in medicinal chemistry.[1]



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Caption: Role of **5,6,7,8-tetrahydro-1-naphthol** in prodrug development.

Isomerization and Further Derivatization

Under strong acidic conditions, **5,6,7,8-tetrahydro-1-naphthol** can undergo a reversible isomerization to form 5,6,7,8-tetrahydro-2-naphthol.[7][9] This reaction provides a pathway to other substituted tetralin derivatives. The 2-naphthol isomer is also commercially important as an intermediate for the synthesis of the antifungal agent Liranaftate.[13]

Safety, Handling, and Storage

As a chemical reagent, **5,6,7,8-tetrahydro-1-naphthol** must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[2] It can be harmful if swallowed.^[2]
- Personal Protective Equipment (PPE): When handling, wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. If dust is generated, use a dust mask or work in a ventilated hood.^[14]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Ensure adequate ventilation at the workplace.^[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.^[15] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5,6,7,8-Tetrahydro-1-naphthol is more than a simple chemical; it is an enabling building block for advanced organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity have cemented its role in the development of complex molecules, most notably in the pharmaceutical industry. This guide has provided the core technical knowledge required for its effective use, from synthesis and characterization to safe handling and application. As the demand for novel therapeutics continues to grow, the importance of such foundational intermediates will undoubtedly increase.

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